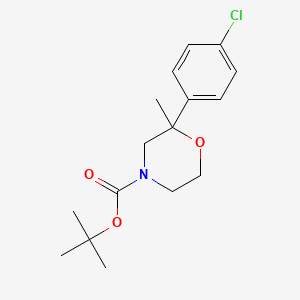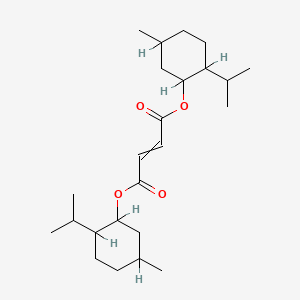
Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate
Übersicht
Beschreibung
Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate, also known as BMBCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMBCB is a cyclic ester that is commonly used as a precursor in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Crystallographic Studies : The compound has been studied for its crystallographic properties, which are key in understanding its structural applications in various fields. For example, a study by Chadeayne et al. (2019) discussed a related compound in the context of crystallography, highlighting the importance of understanding molecular structures.
Synthesis of Novel Compounds : Research has explored the synthesis of new compounds using similar structures. For instance, Cheng et al. (2015) investigated the catalytic properties of rare-earth metal amides in synthesizing new compounds, demonstrating the broader applicability of this chemical class in synthetic chemistry.
Catalysis and Chemical Reactions
Catalytic Properties : The compound's structure is relevant in catalysis. For example, Imamoto et al. (2012) discussed the use of similar compounds in asymmetric hydrogenation, a key reaction in organic synthesis.
Reactivity in Chemical Synthesis : Its reactivity has been examined for potential applications in creating new materials or molecules. The work by Hayashi et al. (1979) looked at related compounds in hydroformylation reactions, an important industrial process.
Biological and Environmental Applications
Biological Activity Studies : There has been research into the biological activities of similar compounds. For example, Rosenquist Å et al. (1996) synthesized enantiomerically pure compounds to study their potential as HIV inhibitors.
Environmental Applications : Some studies have looked at the environmental impact and biodegradation of related compounds. Wetherill et al. (2007) examined bisphenol A, a structurally related compound, in the context of its environmental effects and mechanisms of action.
Material Science and Engineering
Polymer Synthesis : Compounds with similar structures have been used in synthesizing polymers with specific properties. Silva et al. (2018) explored the synthesis of tetraketones, demonstrating the relevance in material science.
Photocatalytic Applications : The photocatalytic properties of related compounds have been investigated for potential use in environmental remediation. For instance, Cui et al. (2017) studied bis(imidazole) ligands in the assembly of coordination polymers with photocatalytic behavior.
Eigenschaften
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJZKHLYRXPLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-methyl-2-propan-2-ylcyclohexyl) but-2-enedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



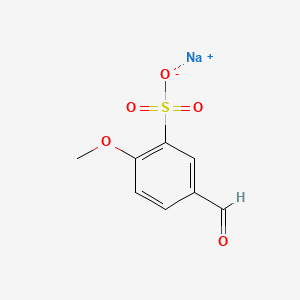
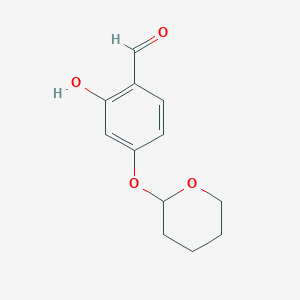
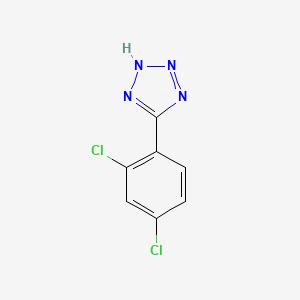

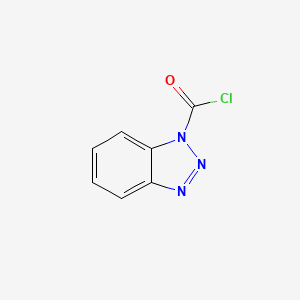
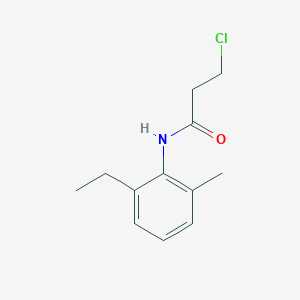
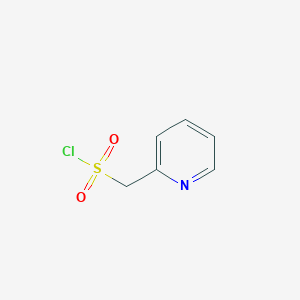
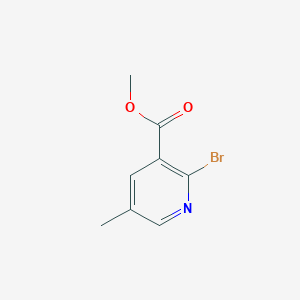
![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)
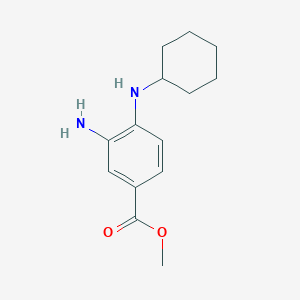

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)

